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Calcium iodide, hexahydrate

Cat. No.: B161461
CAS No.: 10031-31-9
M. Wt: 401.98 g/mol
InChI Key: GVHRTAKEBFEMFD-UHFFFAOYSA-L
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Description

Significance of Hydrate (B1144303) Forms in Inorganic Chemistry

In the realm of inorganic chemistry, the presence of water molecules within a crystalline structure, known as water of crystallization, plays a pivotal role in defining the properties and reactivity of a compound. wikipedia.orgcdn-website.com These hydrated salts, or hydrates, are not mere mixtures but compounds in which water molecules are integrated in a definite stoichiometric ratio. wikipedia.orgwikipedia.org The water of hydration can be bound to the metal center or be part of the crystal lattice, influencing the crystal's shape, stability, and color. wikipedia.orgowlcation.com The process of hydration and dehydration is central to various applications, including energy storage and the use of certain compounds as desiccants. wikipedia.orgowlcation.com The reactivity and solubility of many solid salts are also significantly affected by the presence of this bound water. wikipedia.orgkoyuncusalt.com For instance, anhydrous compounds may exhibit different solubility characteristics compared to their hydrated counterparts. wikipedia.org

Overview of Calcium Iodide Hexahydrate within the Broader Family of Metal Halide Hydrates

Calcium iodide hexahydrate (CaI2·6H2O) is a notable member of the metal halide hydrate family, a class of compounds formed between metals and halogens that incorporate water molecules into their crystal structures. wikipedia.org Metal halides themselves exhibit a wide range of properties, from ionic solids with high melting points to covalent molecules. wikipedia.org The inclusion of water molecules in metal halide hydrates, such as calcium iodide hexahydrate, further modifies their characteristics. bohrium.com These hydrates are often investigated for their potential as mild Lewis acid catalysts in organic synthesis. scielo.brresearchgate.net Calcium iodide hexahydrate, in particular, is a colorless, deliquescent solid that is highly soluble in water. wikipedia.org Its properties are comparable to other related salts like calcium chloride. wikipedia.org

Properties of Calcium Iodide Hexahydrate

The key physical and chemical properties of calcium iodide hexahydrate are summarized in the interactive table below.

PropertyValue
Chemical Formula CaI2·6H2O lookchem.com
Molar Mass 401.98 g/mol nih.govncats.io
Appearance Colorless to yellowish-white, bitter, and deliquescent crystal or powder. drugfuture.comchembk.com
Density 2.55 g/cm³ chemdad.com
Melting Point Approximately 42 °C drugfuture.comchemicalbook.comfujifilm.com
Solubility Freely soluble in water and alcohol. drugfuture.comchemdad.com Soluble in methanol (B129727) and acetone; insoluble in ether. chembk.comchemdad.com
Crystal System Hexagonal drugfuture.com

Synthesis and Formation

Calcium iodide can be synthesized by reacting calcium carbonate, calcium oxide, or calcium hydroxide (B78521) with hydroiodic acid. wikipedia.org

CaCO₃ + 2HI → CaI₂ + H₂O + CO₂ wikipedia.org

The hexahydrate form is obtained through crystallization from an aqueous solution. researchgate.net Another method involves the reaction of iodine with iron filings to produce ferrous iodide, which then reacts with a calcium compound. chembk.com The hexahydrate can be dehydrated by heating in a stream of dry nitrogen to yield the anhydrous form. chembk.com

Crystal Structure and Spectroscopic Properties

The crystal structure of anhydrous calcium iodide is trigonal, with each calcium ion coordinated to six iodide ions in an octahedral arrangement. materialsproject.org In the hexahydrate, the calcium ion is coordinated by water molecules. researchgate.net Specifically, studies have shown that the structure of calcium iodide hydrates can be complex, with various hydration states reported, including a 6.5-hydrate. researchgate.netcrystallography.net The structures are generally built up from distorted Ca(H2O)8 antiprisms. researchgate.net

Spectroscopic analysis provides further insight into the structure and bonding of calcium iodide hexahydrate. While detailed spectroscopic data for the hexahydrate is not extensively available in the provided search results, techniques like X-ray diffraction are crucial for determining its crystal structure. tdl.org

Thermal Decomposition

Upon heating, calcium iodide hexahydrate undergoes dehydration. The six water molecules are lost, and at a sufficiently high temperature, the anhydrous salt is formed. chembk.com The melting point of the hexahydrate is approximately 42°C, while the anhydrous form melts at a much higher temperature of 779°C. lookchem.comchembk.com In the presence of air (oxygen and carbon dioxide), calcium iodide can slowly decompose, liberating iodine, which imparts a yellowish color to the sample. wikipedia.orgdrugfuture.com

Applications in Chemical Synthesis and Materials Science

Calcium iodide, in its various forms, finds utility in several areas of chemical research and industry.

Catalysis: Anhydrous calcium iodide has been used as a catalyst in certain organic reactions, such as the photooxidative oxylactonization of oxocarboxylic acids. sigmaaldrich.com Metal halide hydrates, in general, are explored as mild Lewis acid catalysts for reactions like the Friedel-Crafts reaction. scielo.brresearchgate.net

Materials Science: Calcium iodide has been investigated as a passivator for perovskite films in solar cells to enhance their efficiency and stability. sigmaaldrich.com It has also been used as a dopant in the preparation of γ-CsPbI₃ perovskite solar cells. sigmaaldrich.com The study of hydrated metal halides is also relevant to the development of organometal halide perovskites for optoelectronic applications. rsc.orgresearchgate.net

Chemical Synthesis: It serves as a precursor for the synthesis of other chemical compounds, including a series of heteroleptic calcium formamidinate derivatives. sigmaaldrich.com It is also used in the production of other iodide salts. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaH12I2O6 B161461 Calcium iodide, hexahydrate CAS No. 10031-31-9

Properties

CAS No.

10031-31-9

Molecular Formula

CaH12I2O6

Molecular Weight

401.98 g/mol

IUPAC Name

calcium;diiodide;hexahydrate

InChI

InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2

InChI Key

GVHRTAKEBFEMFD-UHFFFAOYSA-L

SMILES

O.O.O.O.O.O.[Ca+2].[I-].[I-]

Canonical SMILES

O.O.O.O.O.O.[Ca+2].[I-].[I-]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Crystalline Calcium Iodide Hexahydrate

Chemical Synthesis from Calcium Precursors and Hydriodic Acid Systems

The most common and straightforward method for synthesizing calcium iodide involves the acid-base reaction between a calcium precursor and hydriodic acid (HI). wikipedia.org Suitable calcium precursors include calcium carbonate (CaCO₃), calcium oxide (CaO), and calcium hydroxide (B78521) (Ca(OH)₂). procurementresource.compw.live The choice of precursor can influence the reaction conditions and byproducts. The general reaction scheme is the neutralization of the basic calcium compound by the acidic hydriodic acid to form calcium iodide and water.

The reactions are as follows:

CaCO₃ + 2HI → CaI₂ + H₂O + CO₂ wikipedia.org

CaO + 2HI → CaI₂ + H₂O

Ca(OH)₂ + 2HI → CaI₂ + 2H₂O wikipedia.org

Following the initial reaction, the resulting aqueous solution of calcium iodide is concentrated and cooled to allow for the crystallization of the hexahydrate form. researchgate.net

Precise stoichiometric control is critical for maximizing the yield and purity of the final product. The molar ratio between the calcium precursor and hydriodic acid should be carefully managed to ensure complete reaction without leaving unreacted starting materials, which would contaminate the product. For instance, when reacting calcium carbonate with hydriodic acid, a 1:2 molar ratio is required. wikipedia.org

Reaction optimization involves controlling several parameters to achieve the desired outcome. Key parameters include:

Temperature: The reaction is typically carried out at controlled temperatures to manage the reaction rate and prevent the decomposition of hydriodic acid or the product.

Concentration: The concentration of the hydriodic acid solution can affect the reaction kinetics and the subsequent crystallization process.

pH: Monitoring and controlling the pH throughout the reaction is essential. The reaction is generally driven to completion, resulting in a near-neutral solution of calcium iodide. google.com

Table 1: Reaction Parameters for Calcium Iodide Synthesis

Parameter Condition Rationale
Stoichiometry (CaCO₃:HI) 1:2 molar ratio Ensures complete conversion of reactants. wikipedia.org
Reaction Medium Aqueous solution Facilitates the ionic reaction between the acid and base. wikipedia.org
pH Control Adjust to 6-7 post-reaction Prevents hydrolysis and ensures a stable product solution for crystallization. google.com
Temperature Ambient to slightly elevated Controls reaction rate and prevents unwanted side reactions or decomposition.

When calcium carbonate is used as the precursor, carbon dioxide (CO₂) gas is evolved as a byproduct. wikipedia.org This effervescence must be managed, typically by slow, controlled addition of the acid to the carbonate slurry to prevent excessive foaming and potential loss of reactants. google.comgoogleapis.com The evolution of CO₂ also serves as a visual indicator of the reaction's progress.

After the primary reaction is complete, the pH of the resulting calcium iodide solution may require adjustment. If the solution is too acidic due to a slight excess of hydriodic acid, a dilute alkaline solution, such as calcium hydroxide, can be added to neutralize it. google.com Conversely, if unreacted calcium carbonate leaves the solution slightly alkaline, a small amount of hydriodic acid can be added. Achieving a final pH in the range of 6-7 is often targeted to ensure the stability of the calcium iodide in solution before crystallization. google.com

Alternative Synthetic Pathways for Hydrated Calcium Iodide Species

Beyond the reaction with hydriodic acid, other synthetic routes can be employed to produce hydrated calcium iodide. These methods may be chosen based on the availability of starting materials or the desired purity of the final product.

Calcium iodide can be synthesized through the direct reaction of elemental calcium with iodine. pw.liveyoutube.com This synthesis reaction is typically performed by heating calcium metal in the presence of iodine vapors. The reaction is highly exothermic and proceeds as follows:

Ca + I₂ → CaI₂ youtube.com

This method produces anhydrous calcium iodide, which must then be dissolved in a stoichiometric amount of water and crystallized to obtain the hexahydrate form. Another approach involves the reaction of calcium metal with ammonium (B1175870) iodide in liquid ammonia.

The purity of the final crystalline calcium iodide hexahydrate is paramount for many of its applications. justdial.com Several techniques are employed to enhance purity:

Use of High-Purity Precursors: The synthesis should start with high-purity calcium precursors and hydriodic acid or iodine to minimize the introduction of contaminants from the outset. sigmaaldrich.com

Recrystallization: This is a standard method for purifying solid compounds. The synthesized calcium iodide is dissolved in a suitable solvent (typically water), and then the solution is slowly cooled to allow for the formation of pure crystals, leaving impurities behind in the mother liquor. The process can be repeated to achieve higher levels of purity.

Filtration: After synthesis, the solution may be filtered to remove any insoluble impurities before proceeding to the crystallization step.

Inert Atmosphere: Calcium iodide solutions are susceptible to oxidation by air, which can liberate free iodine and cause a yellow discoloration. wikipedia.org Performing the synthesis and crystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent this degradation and improve the purity and color of the final product.

Crystallization-Driven Synthesis and Growth Control

The final step in producing crystalline calcium iodide hexahydrate is the crystallization from a supersaturated aqueous solution. The control of this process is crucial for obtaining crystals of the desired size, shape, and hydration state. mdpi-res.com The hexahydrate form is one of several possible hydrated species, which also include the tetrahydrate, heptahydrate, and octahydrate. justdial.comresearchgate.net

The formation of a specific hydrate (B1144303) is dependent on the crystallization conditions, primarily temperature and the concentration of the calcium iodide solution. researchgate.net To favor the growth of calcium iodide hexahydrate, the crystallization process is carefully controlled:

Temperature Gradient: A slow and controlled cooling of the supersaturated solution promotes the growth of large, well-defined crystals. A typical procedure might involve cooling the solution from a higher temperature (e.g., 50°C) to a lower temperature (e.g., 25°C or below) at a slow rate.

Solvent Evaporation: Controlled evaporation of the solvent from the solution at a constant temperature can also be used to achieve supersaturation and induce crystallization. Rotary evaporation under a vacuum is often used to concentrate solutions without excessive thermal stress on the compound.

pH Control: Maintaining the pH of the solution within a specific range (e.g., 6-7) during crystallization is important to prevent the hydrolysis of the salt.

Seeding: Introducing small seed crystals of calcium iodide hexahydrate into the supersaturated solution can initiate and guide the crystallization process, leading to a more uniform product.

Research on the crystallization of various calcium iodide hydrates from aqueous solutions has shown that specific hydrates can be targeted by carefully managing the solution's weight percentage and temperature. researchgate.net For instance, different hydrates are stable at different temperatures, and by controlling the crystallization temperature, one can selectively produce the desired hexahydrate form.

Spectroscopic Investigations for Molecular Structure and Bonding in Calcium Iodide Hexahydrate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the vibrational modes of molecules. nih.gov In the context of calcium iodide hexahydrate, these methods are instrumental in characterizing the Ca-O bonds and the internal vibrations of the water molecules within the hydration sphere.

The water molecules in the crystal lattice can be distinguished based on their bonding environment, which affects their vibrational frequencies. In many hexahydrated salts, there are different types of water molecules, which can lead to a complex spectrum with multiple overlapping bands. wiley.com The main vibrational regions of interest are the O-H stretching region (typically 3000-3600 cm⁻¹), the H-O-H bending region (around 1600-1650 cm⁻¹), and the lower frequency region where librational modes of water and Ca-O stretching modes appear. wiley.comresearchgate.net

The O-H stretching region is particularly sensitive to the strength of hydrogen bonding. The Raman spectrum of CaCl₂·6H₂O, for instance, shows a primary intense band around 3431 cm⁻¹, attributed to the symmetric stretching of relatively non-distorted water molecules, along with several weaker bands at slightly lower wavenumbers, indicating water molecules involved in different hydrogen bonding environments. wiley.com The H-O-H bending modes are generally observed as a complex set of bands due to the presence of crystallographically distinct water molecules. wiley.com

In the low-frequency region, the Ca-O stretching vibrations are expected. For hydrated calcium ions in aqueous solution, a weak band around 280 cm⁻¹ has been attributed to Ca-O vibrations. wiley.com In the solid state, these modes, along with the librational (rocking, wagging, and twisting) modes of the water molecules, contribute to the spectrum below 1000 cm⁻¹. researchgate.net

A generalized assignment of the characteristic vibrational modes for a [Ca(H₂O)₆]²⁺ complex, based on data from analogous compounds, is presented in Table 1.

Table 1: Assignment of Characteristic Vibrational Modes for the [Ca(H₂O)₆]²⁺ Complex This table is based on data from analogous hydrated calcium salts and general spectroscopic principles.

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3000 - 3600ν(O-H)Symmetric and asymmetric stretching vibrations of coordinated water molecules. The frequency is sensitive to hydrogen bonding strength.
1600 - 1650δ(H-O-H)Bending (scissoring) vibrations of coordinated water molecules.
600 - 900ρᵣ(H₂O)Rocking librational modes of water.
450 - 650ρw(H₂O)Wagging librational modes of water.
~280ν(Ca-O)Stretching vibrations of the calcium-oxygen bonds within the coordination sphere.

Source: Based on data from analogous hydrated salts. wiley.comresearchgate.netresearchgate.net

The vibrational spectra provide significant insights into the hydration sphere of the calcium ion. The complexity and splitting of the O-H stretching and H-O-H bending bands are direct evidence of the presence of crystallographically non-equivalent water molecules and varied hydrogen bonding networks within the crystal lattice. wiley.com The frequencies of the O-H stretching vibrations are inversely correlated with the strength of the hydrogen bonds; a lower frequency indicates a stronger hydrogen bond.

The analysis of the vibrational modes of the water molecules can, therefore, map the interactions between the primary hydration shell of the calcium ion and the surrounding iodide ions and other water molecules. The librational modes are also sensitive to the local environment and the nature of the hydrogen bonding. cwejournal.org Theoretical calculations, such as those based on Lie algebraic methods, have been used for other transition metal hexahydrates to model and understand these complex vibrational spectra. researchgate.net

X-ray Absorption Spectroscopy (EXAFS) for Local Structural Probing

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure around a specific element. nih.gov It provides information on bond distances, coordination numbers, and the identity of neighboring atoms.

Studies on aqueous solutions of calcium halides, including calcium iodide, have utilized EXAFS to probe the hydration structure of the Ca²⁺ ion. acs.orgnih.gov In these studies, the analysis of the Ca K-edge EXAFS data reveals the local environment of the calcium ion. For aqueous calcium iodide solutions, the EXAFS data indicated a mean Ca-O bond distance of 2.46(1) Å. nih.gov This distance is consistent with a hydration number of 8 in aqueous solution, as determined by correlating bond distances with known coordination numbers from various crystal structures. nih.govrsc.org The data also showed the presence of a second hydration sphere with a mean Ca···O(II) distance of approximately 4.58(5) Å. nih.gov

While these results are for an aqueous solution, they provide a reliable estimate of the Ca-O bond length in a hydrated environment. In the solid state, calcium iodide hexahydrate is expected to have a more ordered structure with a coordination number of six. mdpi.com The Ca-O bond distance in the hexahydrate is anticipated to be slightly shorter than the average distance in the eight-coordinated aqueous complex.

Table 2: EXAFS Data for Hydrated Calcium Ion in Aqueous Halide Solutions

ParameterValueSource
Mean Ca-O bond distance2.46(1) Å nih.gov
Coordination Number (in solution)~8 nih.gov
Mean Ca···O(II) distance (second hydration sphere)4.58(5) Å nih.gov

Correlation of Spectroscopic Data with Crystal Structure Refinements

The data obtained from spectroscopic investigations can be correlated with results from single-crystal X-ray diffraction (XRD) to build a comprehensive picture of the structure and bonding in calcium iodide hexahydrate. Crystal structure studies of various hydrated calcium salts have established that the [Ca(H₂O)₆]²⁺ ion typically adopts an octahedral geometry. mdpi.com The mean Ca-O bond distance in such hexahydrated calcium complexes is reported to be around 2.324 Å. mdpi.com

The vibrational spectra, with their distinct bands for water librations and Ca-O stretching, are consistent with a well-defined coordination complex of [Ca(H₂O)₆]²⁺. The complexity of the O-H and H-O-H regions in the spectra aligns with the detailed arrangement of water molecules and the hydrogen-bonding network revealed by XRD. wiley.com

The Ca-O bond distance of approximately 2.324 Å from crystal structures of hexahydrated calcium ions is shorter than the 2.46 Å distance found by EXAFS for the eight-coordinated calcium ion in aqueous solution. mdpi.comnih.gov This difference is expected, as a lower coordination number generally leads to shorter bond lengths. The spectroscopic data, therefore, support a model where the calcium ion in solid calcium iodide hexahydrate is octahedrally coordinated by six water molecules, which are in turn involved in a network of hydrogen bonds with the iodide anions and potentially other water molecules.

Crystallization Processes and Growth Mechanism Studies of Calcium Iodide Hexahydrate

Controlled Crystal Growth from Aqueous Solutions

The growth of calcium iodide hexahydrate crystals from an aqueous solution is a process governed by principles of thermodynamics and kinetics. Achieving control over this process requires careful manipulation of key physical parameters.

Temperature and concentration are primary variables that dictate the supersaturation of a solution, which is the driving force for crystallization. The solubility of calcium iodide in water is temperature-dependent, and this relationship is fundamental to controlling crystal growth. hamptonresearch.com

A common method for crystallizing calcium iodide hexahydrate involves creating a concentrated solution at an elevated temperature and then cooling it. prepchem.com For instance, a preparative method involves concentrating an aqueous solution of calcium iodide by boiling until the temperature reaches 146° C, followed by cooling to 5° C to induce the formation of calcium iodide hexahydrate crystals. prepchem.com This process highlights the direct relationship between decreasing temperature, reduced solubility, and the subsequent crystallization of the hydrated salt.

Table 1: Effect of Temperature on Crystallization Parameters

Parameter Effect of Increasing Temperature
Solubility Generally Increases
Crystal Size Tends to Increase researchgate.net
Crystal Purity Tends to Increase researchgate.net
Crystal Yield Tends to Decrease researchgate.net

| Nucleation Rate | Can be manipulated for control hamptonresearch.com |

A solid-liquid phase diagram is an essential tool that maps the stable phases of a substance at different temperatures and concentrations. libretexts.org For a system like calcium iodide and water, the phase diagram illustrates the conditions under which anhydrous CaI₂, various hydrates (such as the hexahydrate), and the aqueous solution are the thermodynamically stable forms.

By consulting the phase diagram, researchers can identify the specific temperature and concentration ranges required to crystallize a desired hydrate (B1144303). For example, studies on the crystal structures of water-rich calcium iodide hydrates confirm that single crystals of CaI₂·8H₂O, CaI₂·7H₂O, and CaI₂·6.5H₂O can be grown from aqueous solutions by setting conditions "according to the solid–liquid phase diagram". researchgate.net This indicates that a specific region on the diagram corresponds to the stability field of each hydrate, allowing for their selective crystallization by controlling the solution's temperature and composition. The diagram's boundary lines define the points at which two phases can coexist in equilibrium, such as the line separating the liquid solution region from the solid calcium iodide hexahydrate region. libretexts.org Operating within the hexahydrate's stability field is crucial for obtaining it as the sole crystalline product.

Role of Pre-nucleation Clusters and Amorphous Intermediates in Hydrate Formation

Classical nucleation theory describes crystal formation as arising from the spontaneous assembly of ions or molecules from a supersaturated solution. However, more recent research, particularly in systems like calcium carbonate and calcium phosphate, has revealed a non-classical pathway involving intermediate species. rsc.orgacs.org This pathway involves the formation of thermodynamically stable, nanoscale ionic assemblies known as pre-nucleation clusters (PNCs) in the solution even before it becomes supersaturated. rsc.orgacs.org

These PNCs are considered solute precursors that can aggregate to initiate phase separation. rsc.org This aggregation can lead to the formation of a dense, liquid-like phase or an amorphous solid intermediate. aip.orgpnnl.gov Amorphous intermediates are disordered, hydrated solids that lack the long-range order of a crystal. nih.gov These amorphous phases can then act as precursors, transforming into the final, more stable crystalline form, such as calcium iodide hexahydrate. pnnl.govnih.gov This transformation can be triggered by the loss of a fraction of their associated water molecules. nih.gov While this mechanism has not been explicitly detailed for calcium iodide hexahydrate in the available literature, its prevalence in other calcium salt systems suggests it is a plausible pathway for its formation from aqueous solutions. rsc.orgpnnl.gov

Impact of Additives and Protecting Agents on Calcium Iodide Hexahydrate Crystallization

Additives, which can be impurities or intentionally introduced substances, can profoundly affect the crystallization process, even at very low concentrations. cambridge.org These agents can influence nucleation rates, growth kinetics, and the final crystal morphology (habit). d-nb.info An impurity that slows down crystal growth is known as an inhibitor, while one that speeds it up is a promoter. d-nb.info

In related calcium halide systems, the use of additives to control crystallization is well-documented. For instance, in the crystallization of calcium chloride hexahydrate (CaCl₂·6H₂O), strontium chloride hexahydrate (SrCl₂·6H₂O) is used as a nucleating agent because its crystal structure is similar to that of the calcium salt, providing a template for nucleation. researchgate.netmdpi.com For calcium iodide hexahydrate, the presence of various ions in solution could similarly alter its crystallization behavior. Protecting agents, such as certain polymers, can also be used to stabilize the initial nuclei or amorphous intermediates, controlling their transformation into the final crystalline product.

Optimization Strategies for Crystalline Product Yield and Quality

Optimizing the crystallization of calcium iodide hexahydrate involves manipulating process parameters to achieve the desired yield, purity, particle size, and morphology. This requires a systematic approach that integrates the principles discussed in the preceding sections.

Key strategies for optimization include:

Temperature and Supersaturation Control: Precise control over the cooling profile and the initial concentration of the solution is paramount. hamptonresearch.com A programmed cooling process, as opposed to natural cooling, can result in improved crystal properties. researchgate.net

pH Adjustment: The pH of the crystallization medium can influence the solubility and stability of the compound. A synthesis method for calcium iodide hexahydrate specifies adjusting the solution to be acidic (pH below 1) before the concentration step, indicating the importance of pH control. prepchem.com

Use of Additives: The strategic introduction of nucleating agents or habit modifiers can be used to control particle size and shape. researchgate.netmdpi.com

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques to track supersaturation, particle size, and crystal form in real-time allows for dynamic control over the crystallization process.

Statistical Design of Experiments: Methodologies like Response Surface Methodology (RSM) can be employed to systematically study the interactions between multiple process parameters (e.g., pH, temperature, reactant ratios) and optimize them for a desired outcome, such as maximizing fluoride (B91410) removal through calcium fluoride crystallization. mdpi.com

Post-Crystallization Processing: The final steps of filtration and drying are also critical. For calcium iodide hexahydrate, specific vacuum drying procedures at controlled temperatures are used to isolate the crystalline product without causing decomposition or loss of hydration water. prepchem.com

By carefully applying these strategies, it is possible to tailor the crystallization process to produce calcium iodide hexahydrate with consistent and specified quality attributes.

Aqueous Solution Chemistry and Hydration Thermodynamics of Calcium Iodide Systems

Thermodynamic Properties of Aqueous Calcium Iodide Solutions

The dissolution of calcium iodide in water is an exothermic process, meaning it releases heat into the surroundings. brainly.com This is because the energy released from the formation of bonds between the calcium and iodide ions with water molecules (hydration) is greater than the energy required to break the ionic lattice of solid calcium iodide. brainly.com

The thermodynamic properties of aqueous calcium iodide solutions, such as vapor pressure and heat capacity, have been studied across various concentrations and temperatures. scispace.comacs.orgbegellhouse.com For instance, vapor pressure measurements have been conducted for calcium iodide solutions from 0.5 to 8.6 molal concentrations in a temperature range of 303.15 K to 343.15 K. scispace.com Such data are crucial for understanding and modeling the behavior of these solutions in various applications. tandfonline.com

The enthalpy of hydration for CaI₂ is reported to be 1955 kJ/mol. vaia.com This value is lower than that of calcium chloride (2201 kJ/mol), indicating that the chloride ion is more strongly attracted to water than the iodide ion. vaia.comchegg.com The standard molar enthalpy of formation for solid calcium iodide is approximately -534.7 kJ/mol, and its molar heat capacity is 77 J/(mol·K) at 298.15 K. chemister.runist.gov

Table 1: Thermodynamic Data for Calcium Iodide

PropertyValueConditions
Enthalpy of Hydration1955 kJ/mol-
Enthalpy of Solution-120 kJ/molInfinitely dilute solution
Standard Molar Enthalpy of Formation (solid)-534.7 kJ/mol298.15 K
Molar Heat Capacity (solid)77 J/(mol·K)298.15 K

This table presents key thermodynamic values for calcium iodide based on available research data. vaia.comchemister.runist.govquizlet.com

Ionic Dissociation and Speciation Dynamics in Water

When calcium iodide (CaI₂) is dissolved in water, it completely dissociates into its constituent ions: a calcium cation (Ca²⁺) and two iodide anions (I⁻). brainly.comyoutube.comyou-iggy.comyoutube.com This process can be represented by the following equation:

CaI₂(s) → Ca²⁺(aq) + 2I⁻(aq) youtube.comyou-iggy.com

The resulting solution is typically neutral, with a pH of around 7, as neither the calcium ion nor the iodide ion significantly hydrolyzes to alter the concentration of H⁺ or OH⁻ in the water. brainly.com

Solvation Phenomena of Calcium and Iodide Ions

The process of solvation involves the interaction of solute ions with solvent molecules. In an aqueous solution of calcium iodide, both the Ca²⁺ and I⁻ ions are surrounded by water molecules, forming hydration shells. brainly.com

Calcium Ion (Ca²⁺) Solvation: The divalent calcium ion (Ca²⁺) has a strong electrostatic interaction with the polar water molecules. cas.cz This results in the formation of a structured hydration shell around the ion. rsc.orgacs.org The number of water molecules in the first hydration shell of Ca²⁺, known as the coordination number, can vary depending on the concentration of the salt solution. cas.czacs.org In dilute solutions, the coordination number is typically around eight, with the water molecules arranged in a square antiprismatic geometry. researchgate.netrsc.org As the concentration increases, the coordination number may decrease. acs.org The Ca–O bond distance for the hydrated calcium ion in solution is approximately 2.46 Å. rsc.org The water molecules in the first solvation shell of Ca²⁺ exchange with bulk water molecules relatively quickly, with a residence time of only a few picoseconds. rochester.edu

Iodide Ion (I⁻) Solvation: The iodide ion (I⁻) is a large and diffuse anion. nih.gov Its interaction with water molecules is weaker compared to the Ca²⁺ ion and also weaker than water-water hydrogen bonds. aip.org This leads to a less structured and more dynamic solvation shell. aip.org The iodide ion has a disruptive effect on the local water structure. aip.org Recent studies suggest that the hydration of the iodide ion is not purely radial but involves preferential interactions, leading to a tetrahedral arrangement of the most strongly hydrogen-bonded water molecules in a "tight" first hydration shell. nih.gov Other water molecules in the vicinity form a "loose" first shell. nih.gov The dynamics of water molecules around the iodide ion are relatively fast. aip.org

Water Activity and Hydration State Equilibrium in Calcium Iodide Hydrates

The presence of dissolved salts like calcium iodide lowers the water activity (a_w) of the solution. Water activity is a measure of the "free" or "available" water in a system and is a critical parameter in various fields, including food science. scielo.brresearchgate.netscielo.br Saturated salt solutions are often used to maintain a specific and constant relative humidity (and thus water activity) in enclosed environments. scielo.brresearchgate.net

Calcium iodide can exist in various hydrated forms, with different numbers of water molecules incorporated into its crystal structure. These are known as hydrates, and for calcium iodide, several have been identified, including CaI₂·6.5H₂O, CaI₂·7H₂O, and CaI₂·8H₂O. ru.nlresearchgate.net The specific hydrate (B1144303) that is stable depends on the temperature and water activity of the surrounding environment. researchgate.net

The crystal structures of these hydrates are built up from distorted Ca(H₂O)₈ antiprisms. researchgate.net The equilibrium between these different hydration states is a function of the water vapor pressure. For example, CaI₂·xH₂O is described as having a degree of hydration between 4 and 6. sigmaaldrich.com Understanding this equilibrium is essential for controlling the properties of materials where calcium iodide is used as a desiccant or for controlling humidity.

Chemical Reactivity and Transformation Studies of Calcium Iodide Hexahydrate

Catalytic Activity in Organic Reaction Pathways

Calcium iodide has demonstrated notable catalytic activity in various organic syntheses, offering an efficient and environmentally conscious alternative to traditional heavy metal catalysts. organic-chemistry.org Its utility spans several reaction types, including the synthesis of valuable organic compounds. organic-chemistry.orgjustdial.com

Mechanisms of Catalysis by Calcium Iodide Hexahydrate

The catalytic action of calcium iodide is often rooted in its ability to act as a Lewis acid, facilitating reactions by activating substrates. In some instances, the complexation of the calcium ion with a suitable ligand enhances the nucleophilicity of the iodide ions, which in turn accelerates the reaction, such as the ring-opening of epoxides. acs.org

One significant application is the tandem oxidation/rearrangement of β-ketoesters to α-hydroxymalonic esters (tartronic esters) using molecular oxygen. organic-chemistry.org This process is catalyzed by calcium iodide under visible light irradiation. organic-chemistry.org Mechanistic studies suggest the formation of radical intermediates and hydroperoxides, which then rearrange to form the final product. organic-chemistry.org The reaction is initiated by light and requires an oxygen atmosphere, highlighting a photo-oxidative pathway. organic-chemistry.org

In another example, a benz-amidinato calcium iodide complex, [PhC(NiPr)2CaI], has been shown to catalyze the hydroboration of a wide range of aldehydes and ketones with pinacolborane (HBpin) at room temperature. rsc.org This catalyst exhibits remarkable functional group tolerance, even in the presence of acidic OH and NH groups. rsc.org

Influence of Hydration State on Catalytic Performance

The hydration state of a catalyst can significantly influence its performance. berkeley.edu While specific studies on calcium iodide hexahydrate's hydration state and its direct impact on the aforementioned catalytic reactions are not extensively detailed in the provided results, general principles of catalysis suggest that the water molecules in the hexahydrate could play a role. berkeley.edu For instance, in some metal-organic frameworks (MOFs), the presence of water molecules at specific sites is crucial for maintaining the catalytic activity. berkeley.edu Dehydration can lead to a loss of acidity and, consequently, a decrease in catalytic efficiency. berkeley.edu Conversely, in other systems, the removal of water is necessary to expose the active catalytic sites. The precise effect of the hydration state of calcium iodide on its catalytic performance warrants further specific investigation.

Participation in Redox Reactions Involving Iodide Species

Calcium iodide is an ionic compound formed from the redox reaction between calcium and iodine, where calcium is oxidized (loses electrons) and iodine is reduced (gains electrons). collegedunia.com The iodide ion (I⁻) in calcium iodide can act as a reducing agent. savemyexams.com For example, iodide ions are stronger reducing agents than bromide ions and can reduce concentrated sulfuric acid to various products, including sulfur dioxide and even hydrogen sulfide, while being oxidized to iodine (I₂). chemguide.co.uk

The formation of calcium iodide itself from its elements is a prime example of a redox reaction: Ca + I₂ → CaI₂ savemyexams.com

In this reaction:

Oxidation: Ca → Ca²⁺ + 2e⁻ (Calcium is the reducing agent) savemyexams.com

Reduction: I₂ + 2e⁻ → 2I⁻ (Iodine is the oxidizing agent) savemyexams.com

Environmental Interactions and Degradation Pathways

In the environment, calcium iodide is susceptible to reactions with atmospheric components. It slowly reacts with oxygen and carbon dioxide in the air, which liberates elemental iodine. collegedunia.comwikipedia.org This process is responsible for the faint yellow color often seen in impure samples of calcium iodide. collegedunia.comwikipedia.org The reaction can be represented as: 2CaI₂(s) + 2CO₂(g) + O₂(g) → 2CaCO₃(s) + 2I₂(g) collegedunia.com

Iodine exists in various forms in the environment, with iodide and iodate (B108269) being common. thermofisher.com Due to leaching, soils in many regions are deficient in iodine. clinical-laboratory-diagnostics.com The environmental fate of calcium iodide would be influenced by its high solubility in water, leading to its dissociation into Ca²⁺ and I⁻ ions. wikipedia.org These ions would then participate in various environmental and biological processes. inchem.org For instance, certain dietary substances can interfere with the biological uptake of iodide. clinical-laboratory-diagnostics.com

Influence on Perovskite Film Formation and Material Properties

Calcium has been investigated as a dopant in perovskite materials, which are used in high-performance solar cells. units.itnih.gov The properties of perovskite films are highly dependent on their composition and the fabrication process. nih.govresearchgate.net The incorporation of different ions, including halides and various cations, can significantly alter the material's crystal structure, electronic properties, and stability. cam.ac.ukacs.orgrsc.org

While the direct use of calcium iodide hexahydrate in the primary synthesis of the most common lead-halide perovskites is not extensively documented in the provided results, the influence of calcium as a dopant has been studied. For instance, calcium doping in lead iodide perovskites has been shown to induce a shift toward a cubic phase and prevent the formation of residual lead iodide (PbI₂), which can be detrimental to the perovskite's performance. units.it

The addition of water or the use of hydrated precursors during perovskite film formation has been reported to be beneficial in some cases. wiley.com Water can promote the conversion of precursor materials into the final perovskite structure and can also passivate defects in the film. wiley.com For example, a metastable hydrate (B1144303) intermediate, MAPbI₃·H₂O, is believed to accelerate the conversion to the perovskite phase. wiley.com Given this, the hexahydrate form of calcium iodide could potentially influence the crystallization process if used as an additive.

Investigation of Iodine Uptake Mechanisms in Sorbents (e.g., Layered Double Hydroxides)

Layered double hydroxides (LDHs), also known as anionic clays, are materials studied for their ability to remove anionic contaminants from aqueous solutions. qut.edu.au One of the key mechanisms for this removal is anion exchange, where the anions present in the interlayer of the LDH are exchanged with anions from the solution. qut.edu.auresearcher.life

The uptake of iodide (I⁻) by LDHs is an area of research, particularly for the remediation of radioactive iodine. researcher.liferesearchgate.net Studies have shown that the sorption of iodide onto LDHs is dependent on the type of anion already present in the LDH interlayer. researcher.life The primary mechanism for iodide uptake by these materials is anion exchange. researcher.life Thermally activated LDHs have been found to be more effective in removing iodide anions from solution. qut.edu.au Research has also explored modifying LDHs, for example with bismuth, to enhance iodine capture, where the process involves the reduction of I₂ to I⁻. rsc.org

The uptake of iodide by LDHs is generally lower than that of iodate (IO₃⁻). researchgate.net Leaching experiments have indicated that the incorporated iodide can be loosely bound in the interlayer space. researchgate.net

Theoretical and Computational Chemistry Approaches to Calcium Iodide Hexahydrate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the electronic structure and the nature of chemical bonds within calcium iodide hexahydrate. These calculations, often employing Density Functional Theory (DFT) or ab initio methods, can predict molecular geometries, orbital interactions, and charge distributions.

Recent studies on hydrated calcium ions have utilized high-level quantum chemical calculations to understand the influence of water molecules on the metal ion's electronic behavior. arxiv.org Research combining X-ray spectroscopy with quantum chemical calculations on aqueous calcium chloride solutions revealed that distinct ultrafast charge transfer processes occur between the calcium ion and the surrounding water molecules. arxiv.org Two primary mechanisms have been identified: one involving electron transfer from water to the calcium ion, and a second that is dependent on the photon energy. arxiv.org These findings highlight the complex nature of metal-solvent interactions and are crucial for interpreting the electronic properties of hydrated metal ions like those in calcium iodide hexahydrate. arxiv.org

While specific quantum chemical studies on the electronic structure of the CaI2·6H2O crystal are not abundant in the literature, calculations on related systems provide valuable parallels. For instance, quantum chemical calculations on various iodine-containing species have been performed to understand their electronic and geometric structures. rsc.org Furthermore, DFT calculations have been used to analyze the valence-to-core X-ray emission spectra of potassium halides, including potassium iodide, to understand the contributions of potassium 3p and ligand np orbitals to the spectra. acs.org Such computational approaches could be readily applied to calcium iodide hexahydrate to dissect the orbital contributions to the Ca-I and Ca-O(water) bonds.

Table 1: Computed Properties of Calcium Iodide Hexahydrate

PropertyValueSource
Molecular FormulaCaH12I2O6PubChem nih.gov
Molecular Weight401.98 g/mol PubChem nih.gov
Exact Mass401.83492 DaPubChem nih.gov
IUPAC Namecalcium;diiodide;hexahydratePubChem nih.gov

Molecular Dynamics Simulations of Hydration Shells and Crystal Growth

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of hydrated ions. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the hydration shell structure and dynamics around the Ca²⁺ ion.

First-principles MD simulations, such as Car-Parrinello molecular dynamics (CPMD), have been used to investigate the properties of hydrated calcium ion clusters and the hydration shell in bulk water. uzh.ch These simulations show that stable, highly symmetric clusters can be formed with up to eight water molecules. uzh.ch In solution, the first hydration shell around the Ca²⁺ ion is typically found to contain six water molecules in an octahedral arrangement. uzh.ch Ab initio MD simulations on aqueous solutions of calcium nitrate (B79036) also support a well-defined hydration shell structure. nih.gov

Classical MD simulations using force fields like AMBER and CHARMM are also widely employed, although the accuracy of the standard Ca²⁺ models has been a subject of investigation. researchgate.netnih.gov Improved models for the hydrated calcium ion have been developed to better reproduce experimental data, such as osmotic pressure. researchgate.netnih.gov These simulations consistently show a first solvation shell containing around 6 to 7 water molecules. researchgate.net

Genetic algorithms combined with quantum chemical calculations have been used to search for the lowest-energy structures of hydrated calcium ion clusters. frontiersin.org These studies indicate that for smaller clusters, the Ca²⁺ ion is surrounded by six water molecules in the first shell, forming a distorted octahedral core. frontiersin.org As the number of water molecules increases, the first hydration shell can expand. frontiersin.org

While simulations have extensively focused on the hydrated calcium ion in solution, detailed MD studies on the crystal growth of calcium iodide hexahydrate from aqueous solution are less common in the literature. However, experimental work on the crystal structures of various water-rich calcium iodide hydrates (including CaI₂·6.5H₂O, CaI₂·7H₂O, and CaI₂·8H₂O) provides a structural basis for future crystal growth simulations. researchgate.net These studies reveal that the structures are built from distorted Ca(H₂O)₈ antiprisms that connect in various ways. researchgate.net

Table 2: Hydration Properties of Ca²⁺ Ion from Molecular Dynamics Simulations

Simulation MethodSystemFirst Hydration Shell Coordination NumberKey FindingsReference
Car-Parrinello MDCa²⁺ in 54 H₂O molecules6 (octahedral)Stable clusters up to [Ca(H₂O)₈]²⁺. uzh.ch uzh.ch
Classical MD (Improved Force Field)CaCl₂ and CaAc₂ solutions~6.5 ± 0.5Standard force fields can lead to artificial clustering. researchgate.net researchgate.net
Ab Initio MDAqueous Ca(NO₃)₂Not specifiedCa²⁺ hydration shells are structurally and dynamically less rigid than Mg²⁺ shells. nih.gov nih.gov
Genetic Algorithm & DFTCa²⁺(H₂O)ₙ (n=10–18)6 (for n=10-12), fluctuates between 7 and 8 for n>12Lowest-energy structures show a distorted octahedral core for smaller clusters. frontiersin.org frontiersin.org

Computational Prediction of Spectroscopic Signatures

Computational methods are increasingly used to predict and interpret the spectroscopic signatures of molecules and materials, including vibrational (Infrared and Raman) and electronic (X-ray) spectra.

For hydrated calcium ions, ab initio molecular dynamics simulations have been employed to study vibrational echo spectroscopy. nih.gov These simulations calculate the dynamics of frequency fluctuations of OD modes in heavy water within different hydration environments. nih.gov The results for aqueous calcium nitrate solutions show that the OD stretch frequencies of water molecules near the Ca²⁺ ion are red-shifted and fluctuate more slowly than bulk water, indicating a strong interaction. nih.gov

DFT calculations are also a powerful tool for predicting spectroscopic properties. For example, DFT has been used to calculate the valence-to-core X-ray emission spectra of potassium halides, showing good agreement with experimental data after applying an energy shift and Gaussian broadening. acs.org This approach could be applied to calcium iodide hexahydrate to predict its X-ray emission spectrum and understand the electronic transitions involved.

Modeling of Reaction Pathways and Catalytic Mechanisms

While calcium iodide itself is not typically known as a catalyst, computational modeling provides the framework to investigate its potential role in chemical reactions or its decomposition pathways. Computational tools can elucidate reaction mechanisms, predict selectivity, and determine transition states. schrodinger.com

For instance, in the context of catalysis, computational modeling is used to gain a molecular-level understanding of both homogeneous and heterogeneous catalytic mechanisms. schrodinger.com Advanced software can automate the process of finding transition states and generating reaction profiles. schrodinger.com

The study of reaction pathways is also critical in understanding processes like coke deposition in ethanol (B145695) steam reforming, where different pathways can be dominant under various conditions. google.com Computational models can help predict which pathways are favored.

In the context of calcium iodide hexahydrate, one could model its thermal decomposition pathway, predicting the intermediate hydrates and the final products. Similarly, its potential to influence the mechanism of reactions in which it is used as a reagent or additive could be explored. For example, computational studies on the activation of molecules by triplet energy transfer catalysis under visible light have been used to uncover plausible reaction pathways. acs.org While no specific studies on the catalytic mechanisms involving calcium iodide hexahydrate were found, the computational methodologies are mature and applicable. schrodinger.comacs.org

Advanced Research Applications in Materials Science Utilizing Calcium Iodide Hydrates

Development of Perovskite Solar Cells with Calcium Iodide Dopants

Perovskite solar cells (PSCs) represent a rapidly advancing photovoltaic technology, with researchers continuously seeking methods to enhance their power conversion efficiency (PCE) and stability. ossila.com One promising strategy involves the doping of various layers within the solar cell structure. The incorporation of calcium, often from a calcium iodide precursor, has been investigated as a dopant, particularly in the electron transport layer (ETL).

A common ETL material is titanium dioxide (TiO₂). Research has shown that doping TiO₂ with calcium can significantly improve the performance of PSCs. The introduction of calcium can modify the electronic properties of the ETL, leading to more efficient electron extraction and reduced charge carrier recombination at the interface between the perovskite and the ETL. mdpi.com

In one study, Ca-doped TiO₂ films were synthesized and used as the ETL in PSCs. The results demonstrated a notable increase in PCE compared to cells with an undoped TiO₂ layer. The optimized concentration of the calcium dopant was found to be a critical factor in achieving the best performance. mdpi.com The improved efficiency is attributed to faster electron transportation and enhanced carrier mobility. mdpi.com

Table 1: Performance of Perovskite Solar Cells with Ca-doped Titania ETL

Dopant Concentration (wt%) Power Conversion Efficiency (PCE) (%) Current Density (Jsc) (mA·cm⁻²)
0 (Pristine TiO₂) ~5% (implied) 15.0
1 9.48 -
2 9.79 19.3
3 7.27 -

Data sourced from a study on Ca-doped titania as an electron transport layer. mdpi.com

These findings underscore the potential of using calcium iodide-derived dopants to engineer more efficient and stable perovskite solar cells, a crucial step towards their commercialization.

Exploration in Thermal Energy Storage Systems based on Hydrated Salts

Thermochemical energy storage (TCES) is a promising technology for storing thermal energy, such as solar heat or industrial waste heat, through reversible chemical reactions. Salt hydrates are a class of materials extensively studied for this purpose due to their high energy storage density and the use of water as a readily available reactant. digitellinc.com The fundamental principle involves an endothermic dehydration reaction to store heat and an exothermic hydration reaction to release it.

While calcium chloride hexahydrate (CaCl₂·6H₂O) is a well-known phase change material for thermal energy storage, its properties can be modified and potentially improved by using additives. digitellinc.com Research has explored the use of various additives to tailor the melting temperature and other characteristics of these storage materials. One patent describes heat storage materials based on calcium chloride that include an iodide additive. google.com The addition of iodide to the calcium chloride hydrate (B1144303) system can lower the melting temperature, which can be advantageous for specific low-temperature heat storage applications, such as in the heating and air conditioning of buildings. google.com

The exploration of such mixed salt systems is crucial for developing materials that can operate efficiently within specific temperature ranges required for various applications. While direct research on calcium iodide hexahydrate as the primary storage medium is less common, its role as a property-modifying additive in other hydrated salt systems demonstrates its potential contribution to the field of thermal energy storage.

Fundamental Contributions to Hydrate Chemistry for Novel Material Design

The study of calcium iodide and its hydrates provides significant fundamental insights into hydrate chemistry, which is essential for the design of new materials. Calcium iodide is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere to form various hydrates, such as the dihydrate and hexahydrate. testbook.com The process of hydration and dehydration at the molecular level involves complex interactions between the Ca²⁺ and I⁻ ions and water molecules.

Understanding the thermodynamics and kinetics of these hydration reactions is crucial. Research into the crystal structure of different calcium iodide hydrates reveals how water molecules are incorporated into the crystal lattice and the nature of the bonding involved. This knowledge is foundational for designing novel materials with tailored properties. For instance, controlling the hydration state of a material can be used to alter its optical, electronic, or catalytic properties. The ability to precisely manipulate the water content in a crystalline solid is a key goal in the development of "smart" materials that can respond to environmental changes like humidity.

Furthermore, the study of how dopants or additives affect the hydration behavior of salts like calcium iodide contributes to a broader understanding of crystal engineering. These fundamental studies enable scientists to predict and create new hydrated compounds with specific characteristics for applications ranging from chemical sensors to controlled-release systems.

Role in Advanced Chemical Synthesis for Specialty Materials

Calcium iodide is proving to be a valuable and versatile catalyst in the field of advanced chemical synthesis for producing specialty materials. Its utility stems from its properties as a Lewis acid and a source of nucleophilic iodide ions. acs.org These characteristics enable it to catalyze a variety of organic reactions efficiently.

A notable application is in the synthesis of bio-derived cyclic carbonates from epoxides and carbon dioxide (CO₂). acs.org Cyclic carbonates are important building blocks for producing non-isocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes. acs.org

Researchers have developed a highly effective catalytic system using calcium iodide in combination with a crown ether (dicyclohexyl-functionalized 18-crown-6 (B118740) ether) and a cocatalyst like triphenylphosphane. acs.org In this system, the crown ether complexes with the Ca²⁺ ion, which increases the nucleophilicity of the iodide anion. acs.org This enhanced nucleophilicity facilitates the ring-opening of the epoxide, which is a key step in the reaction with CO₂. This catalytic system allows for the conversion of various epoxides into their corresponding carbonates under mild conditions of temperature and pressure, with high yields. acs.org

Table 2: Calcium Iodide Catalyzed Synthesis of Cyclic Carbonate

Substrate Catalyst System Conditions Yield (%)
Epoxidized methyl oleate CaI₂, dicyclohexyl-18-crown-6, triphenylphosphane 45 °C, 1.0 MPa CO₂, 24 h 98
Various internal epoxides CaI₂, dicyclohexyl-18-crown-6, triphenylphosphane 45 °C, 0.5 MPa CO₂, 24 h up to 98
Terpene-based epoxides CaI₂, dicyclohexyl-18-crown-6, triphenylphosphane Harsher conditions up to 81

Data sourced from studies on a calcium-based catalytic system for CO₂ fixation. acs.orgacs.org

The success of this calcium iodide-based system in synthesizing valuable specialty chemicals from renewable feedstocks and CO₂ highlights its important role in advancing green chemistry and sustainable materials manufacturing.

Q & A

Q. What are the recommended methods for synthesizing and purifying calcium iodide hexahydrate in laboratory settings?

Calcium iodide hexahydrate can be synthesized via controlled hydration of anhydrous calcium iodide under inert conditions. A common method involves dissolving calcium carbonate in hydroiodic acid, followed by crystallization under reduced humidity. To purify, recrystallization from ethanol-water mixtures is effective. For anhydrous synthesis, hexahydrate crystals are heated in a dry nitrogen stream to remove water, followed by rapid cooling to prevent rehydration .

Q. How should calcium iodide hexahydrate be stored to minimize decomposition during experimental workflows?

Due to its hygroscopic nature and sensitivity to atmospheric CO₂ and O₂, the compound must be stored in airtight containers under inert gas (e.g., nitrogen or argon). Desiccators with silica gel or phosphorus pentoxide are recommended. Exposure to light should be minimized to prevent iodide oxidation, which causes yellow discoloration .

Q. Which characterization techniques are critical for verifying the structural integrity of calcium iodide hexahydrate?

  • X-ray Diffraction (XRD): Confirms hexagonal crystal structure (space group P6₃/mmc) .
  • Thermogravimetric Analysis (TGA): Quantifies water content (theoretical: 26.8% mass loss at 100–150°C) .
  • FTIR Spectroscopy: Identifies O-H stretching (≈3450 cm⁻¹) and I-Ca-I vibrational modes .
  • Elemental Analysis: Validates Ca²⁺ and I⁻ ratios via ICP-MS or titration .

Advanced Research Questions

Q. How can thermal phase transitions of calcium iodide hexahydrate be analyzed for applications in thermal energy storage?

Differential Scanning Calorimetry (DSC) reveals endothermic peaks at 42°C (hexahydrate melting) and 740°C (anhydrous melting). Coupling TGA with mass spectrometry detects gaseous byproducts (e.g., HI, I₂) during decomposition. For phase change material (PCM) studies, thermal cycling (100+ cycles) assesses stability, while thermal conductivity measurements inform heat transfer efficiency .

Q. How can researchers resolve discrepancies in reported physicochemical properties, such as CAS numbers and solubility data?

  • CAS Number Conflict: Two CAS entries exist (10031-31-9 for the hydrated form; 71626-98-7 for a variant with undefined hydration). Cross-referencing synthesis protocols and analytical data (e.g., XRD patterns) clarifies the correct form .
  • Solubility Variability: Reported solubility in water ranges from 179–204 g/100 mL at 20°C. Standardizing temperature, solvent purity, and equilibration time reduces variability. Conducting parallel experiments with reagent-grade water and controlled agitation ensures reproducibility .

Q. What experimental strategies optimize calcium iodide hexahydrate for use in transient thermal management systems?

  • Encapsulation: Embed the compound in porous matrices (e.g., silica aerogels) to prevent leakage during phase transitions.
  • Doping: Introduce trace metals (e.g., Mn²⁺) to modify melting points or thermal hysteresis.
  • Composite Design: Blend with high-conductivity materials (e.g., graphene oxide) to enhance heat transfer rates. Performance is validated via accelerated thermal cycling and infrared imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.